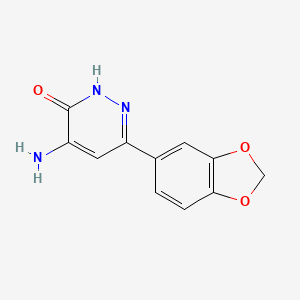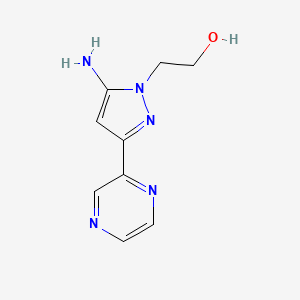
2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis pathway for a similar compound, “2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile”, involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.
Molecular Structure Analysis
The molecular formula of “2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.
Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A notable approach for synthesizing polysubstituted pyrazoles and isoxazoles involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols. This method has been further explored to transform the alcohol moiety in 2-(pyrazolyl)ethanols to afford 2-(pyrazolyl)ethylamine, showing potential as bioactive compounds and derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).
Oxidation Studies
The oxidation of N-substituted 2-(pyrazol-4-yl)ethanols to 2-(pyrazol-4-yl)-2-oxoacetic acids and their behavior under specific conditions has been studied, indicating a versatile method for obtaining pyrazole-carboxylic acids and their derivatives (Ivonin et al., 2020).
Applications in Drug Synthesis
The synthesis of 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles by reacting acrylonitriles with hydrazines presents a method for producing novel pyrazole derivatives, potentially useful for their biological properties (Mcfadden & Huppatz, 1991).
Biological Activity
Compounds synthesized from the pyrazole scaffold have shown to inhibit the growth of lung cancer cells in a dose-dependent manner, highlighting the potential therapeutic applications of pyrazole derivatives in cancer treatment (Zheng et al., 2011).
Catalytic Synthesis and Antioxidant Properties
Catalytic synthesis of chalcone derivatives has been explored, with some compounds showing potential as antioxidants. This highlights the role of pyrazole derivatives in developing new antioxidant agents, which could be beneficial in managing oxidative stress-related diseases (Prabakaran et al., 2021).
Zukünftige Richtungen
Due to the broad-spectrum utility of pyrazolines and their derivatives, scientists are continuously captivated by these compounds to study their chemistry . There is scope for other molecules such as Huisgen zwitterions, different metal catalysts, and nitrile imine to be used as starting reagents . This suggests that there are many potential future directions for the study and application of “2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol” and similar compounds.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoles, have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to significant changes in enzyme activity, affecting normal nerve pulse transmission. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the production of reactive oxygen species (ROS) and oxidative stress levels within cells . These changes can lead to alterations in cellular metabolism and gene expression, impacting cell survival and function. Furthermore, this compound has been shown to affect the activity of key signaling pathways, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . The changes in gene expression can result in altered cellular functions and responses, contributing to the overall biochemical effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Additionally, long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects . This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the overall efficacy and function of this compound, highlighting the importance of understanding its transport and distribution dynamics .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects . Understanding these localization dynamics is essential for elucidating the molecular mechanisms of this compound .
Eigenschaften
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-9-5-7(13-14(9)3-4-15)8-6-11-1-2-12-8/h1-2,5-6,15H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHATXAYSOCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
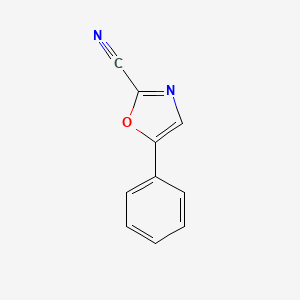
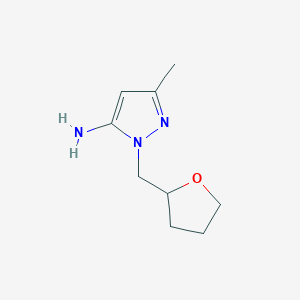


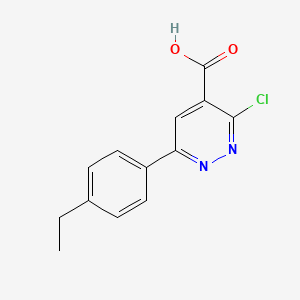
![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)

